N,N,N'-Trimethylethylenediamine

Description

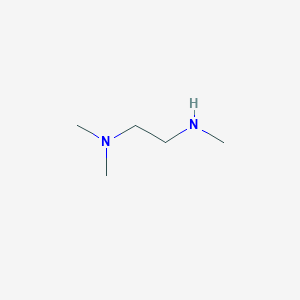

Structure

3D Structure

Properties

IUPAC Name |

N,N',N'-trimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-6-4-5-7(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOYZOQVDYHUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059714 | |

| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-25-6 | |

| Record name | N,N,N′-Trimethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(2-(methylamino)ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N,N'-Trimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N,N'-Trimethylethylenediamine (TMEDA), a versatile aliphatic amine with significant applications in organic synthesis, coordination chemistry, and the development of novel materials. This document details its chemical and physical properties, safety and handling protocols, and its role in various experimental procedures.

Core Properties and Identification

This compound is a colorless to pale yellow liquid characterized by a strong, amine-like odor[1]. It is a hygroscopic compound that is highly soluble in water and a variety of organic solvents, which contributes to its utility as a versatile reagent in chemical reactions[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 142-25-6 | [2][3][4] |

| Molecular Formula | C5H14N2 | [2][3][4] |

| Molecular Weight | 102.18 g/mol | [2][3] |

| Density | 0.786 g/cm³ at 25 °C | [3][5][6] |

| Boiling Point | 116-118 °C | [3][5][6] |

| Melting Point | -30.89 °C (estimate) | [3] |

| Flash Point | 9.4 °C - 14 °C (closed cup) | [3][4][7] |

| Refractive Index | n20/D 1.419 | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Strong amine odor | [1] |

Chemical Reactivity and Applications

This compound is a strong nucleophile due to the presence of two nitrogen atoms with lone pairs of electrons, making it reactive towards various electrophiles[8]. Its chemical properties make it a valuable compound in several areas of research and industry.

Key Applications:

-

Organic Synthesis: It serves as a nucleophilic reagent in substitution and acylation reactions[8]. It has been utilized as an amine component for the in situ formation of α-amino alkoxides[6].

-

Surfactant Synthesis: The compound is a precursor in the preparation of novel gemini (B1671429) surfactants, such as N,N-dimethyl-N-{2-[N′-methyl-N′-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides[6].

-

Coordination Chemistry: It functions as a ligand in the formation of metal complexes[1][4].

-

Pharmaceutical and Agrochemical Intermediate: It is a critical intermediate in the synthesis of various pharmaceuticals and is used in agrochemical formulations[8][9].

-

Polymer Chemistry: It is used as a catalyst and curing agent in the production of polyurethanes and other polymers[9].

Experimental Protocols

1. Nucleophilic Aromatic Substitution

A representative experimental protocol for a nucleophilic substitution reaction involving this compound is as follows[8]:

-

Reaction Setup: In a dry reaction flask, dissolve 2-chloro-4-fluorobenzaldehyde (B1630644) (686 mg) and potassium carbonate (956 mg, 6.93 mmol) in dry N,N-dimethylformamide.

-

Addition of Reagent: Add this compound (840 μL, 6.52 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 100°C and stir for 5.5 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and add ice water (20 mL), which will result in the formation of a yellow-brown precipitate.

-

Purification: Remove the precipitate by filtration. The filtrate is then extracted with ethyl acetate (B1210297) and water to separate the organic layer. The organic layer is concentrated under vacuum, and the residue is purified by silica (B1680970) gel column chromatography (ethanol/triethylamine 1:0.05) to yield the final product[8].

References

- 1. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. N,N,N′-trimethylethylenediamine | CAS#:142-25-6 | Chemsrc [chemsrc.com]

- 5. This compound | 142-25-6 [chemicalbook.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. N,N,N-trimethyl ethylene diamine, 142-25-6 [thegoodscentscompany.com]

- 8. Page loading... [wap.guidechem.com]

- 9. innospk.com [innospk.com]

An In-depth Technical Guide to N,N,N'-Trimethylethylenediamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-Trimethylethylenediamine is a versatile aliphatic amine that serves as a crucial building block and reagent in a multitude of chemical processes. Its unique structural features, combining both a secondary and a tertiary amine, make it a valuable tool in organic synthesis, coordination chemistry, and pharmaceutical development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its applications, with a particular focus on its role in the synthesis of targeted cancer therapeutics.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is a hygroscopic compound and should be stored under an inert atmosphere to prevent moisture absorption.[2]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄N₂ | [3] |

| Molecular Weight | 102.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 116-118 °C | [4] |

| Melting Point | Not available | [2] |

| Density | 0.786 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.419 | [4] |

| Flash Point | 14 °C (57.2 °F) | |

| Solubility | Soluble in water and many organic solvents | [1] |

Chemical Properties

This compound exhibits the typical chemical reactivity of aliphatic amines. Its key chemical properties include:

-

Basicity: The presence of two nitrogen atoms with lone pairs of electrons confers basic properties to the molecule, allowing it to act as a proton acceptor.[1]

-

Nucleophilicity: The lone pairs on the nitrogen atoms also make it a potent nucleophile, readily participating in reactions with electrophilic centers. This property is fundamental to its use in various synthetic transformations.[5]

-

Ligand Formation: It can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This property is utilized in the formation of metal complexes for catalysis and other applications.[5]

-

Reactivity in Organic Synthesis: It is commonly employed as a reagent in nucleophilic substitution and acylation reactions.[5] It also serves as a precursor in the synthesis of more complex molecules, such as surfactants and active pharmaceutical ingredients (APIs).[4][5]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of the available data is provided below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~2.64 | m | 2H | -CH₂-N(CH₃)₂ | [6] |

| ~2.44 | t | 2H | -CH₂-NHCH₃ | [6] |

| ~2.41 | s | 3H | -NHCH₃ | [6] |

| ~2.22 | s | 6H | -N(CH₃ )₂ | [6] |

| ~1.66 | s (broad) | 1H | -NH - | [6] |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~57.5 | -C H₂-N(CH₃)₂ | [1] |

| ~50.5 | -C H₂-NHCH₃ | [1] |

| ~45.5 | -N(C H₃)₂ | [1] |

| ~36.5 | -NHC H₃ | [1] |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3500 | N-H stretch (secondary amine) |

| ~2950-2800 | C-H stretch (aliphatic) |

| ~1460 | C-H bend (aliphatic) |

| ~1250-1020 | C-N stretch |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 102 | Molecular ion [M]⁺ |

| 58 | Base peak, [CH₂=N(CH₃)₂]⁺ fragment |

Experimental Protocols

Synthesis of this compound

A general and environmentally friendly method for the synthesis of this compound involves the reaction of an aqueous solution of N,N-dimethylamino chloroethane (B1197429) hydrochloride with an aqueous solution of methylamine (B109427).[7]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

N,N-dimethylamino chloroethane hydrochloride

-

Aqueous solution of methylamine (e.g., 40%)

-

Inorganic base (e.g., sodium hydroxide (B78521) solution)

-

Reaction vessel equipped with a dropping funnel and stirrer

-

Apparatus for distillation (rectification)

Procedure:

-

Charge the reaction vessel with the aqueous solution of methylamine.

-

Slowly add the aqueous solution of N,N-dimethylamino chloroethane hydrochloride to the reaction vessel via the dropping funnel while stirring. Maintain the reaction temperature between 0-40 °C.[7]

-

After the addition is complete, continue stirring for an additional 2-6 hours to ensure the reaction goes to completion.[7]

-

To the resulting reaction mixture, slowly add an aqueous solution of an inorganic base to neutralize the hydrochloride salt and liberate the free amine.

-

Separate the organic phase from the aqueous phase.

-

Purify the crude this compound by fractional distillation (rectification) to obtain the final product.[7]

Purification

Fractional distillation is the primary method for purifying this compound. The process should be carried out under a dry, inert atmosphere to prevent contamination with water and carbon dioxide. The fraction collected at 116-118 °C corresponds to the pure product.[4]

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of Osimertinib , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[8]

Role in the Synthesis of Osimertinib

In the synthesis of Osimertinib, this compound is introduced via a nucleophilic aromatic substitution reaction. It displaces a halogen atom on a substituted aniline (B41778) precursor, forming a crucial side chain of the final drug molecule.[8]

Caption: Role of this compound in Osimertinib Synthesis.

This reaction highlights the importance of this compound as a readily available and reactive building block for introducing a dimethylethylamine moiety into complex organic molecules, a common structural motif in many biologically active compounds.

Safety and Handling

This compound is a flammable and corrosive liquid. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical with a well-defined set of physical and chemical properties. Its utility as a nucleophile, base, and ligand makes it an indispensable tool in organic synthesis. Its application as a key intermediate in the synthesis of important pharmaceuticals, such as Osimertinib, underscores its significance in the field of drug development. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important compound.

References

- 1. This compound(142-25-6) 13C NMR [m.chemicalbook.com]

- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N,N -Trimethylethylenediamine 97 142-25-6 [sigmaaldrich.com]

- 4. This compound | 142-25-6 [chemicalbook.com]

- 5. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound(142-25-6) 1H NMR [m.chemicalbook.com]

- 7. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N,N,N'-Trimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N,N'-Trimethylethylenediamine, a versatile diamine derivative with applications in the synthesis of surfactants, as a ligand in coordination chemistry, and as a building block in the development of pharmacologically active compounds.

Synthesis of this compound

The most established and cost-effective method for the synthesis of this compound involves the reaction of a substituted chloroethane (B1197429) hydrochloride with a substituted methylamine (B109427).[1] A prominent example is the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine.[1] An alternative, yet similar, approach involves the reaction of 2-chloro-N-methylethylamine hydrochloride with dimethylamine.[1]

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on the environmentally friendly synthesis method described in patent CN110563591A.[1]

Materials:

-

N,N-dimethylaminoethyl chloride hydrochloride

-

Aqueous methylamine solution (e.g., 40% w/w)

-

Inorganic alkali solution (e.g., sodium hydroxide)

-

Deionized water

-

Organic solvent for extraction (e.g., toluene (B28343), ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Reaction vessel with a stirrer, thermometer, and dropping funnel

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with a 40% aqueous solution of methylamine. Cool the solution to 0-10 °C using an ice bath.

-

Addition of Reactant: Slowly add a 40-50% aqueous solution of N,N-dimethylaminoethyl chloride hydrochloride dropwise to the stirred methylamine solution, maintaining the reaction temperature between 0-40 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rapid temperature increase.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature for 2-6 hours to ensure the reaction goes to completion.[1]

-

Basification: After the reaction period, add an inorganic alkali solution (e.g., concentrated sodium hydroxide) to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine. This step should be performed carefully as it is exothermic.

-

Extraction: Transfer the basified reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., toluene or ethyl acetate) multiple times to ensure complete recovery of the product.

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the drying agent by filtration and concentrate the organic phase using a rotary evaporator to remove the bulk of the solvent.

-

Purification: Purify the crude this compound by fractional distillation (rectification) to obtain the final product with high purity.[1] The boiling point of this compound is approximately 116-118 °C.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This typically involves determining its physical properties and analyzing its spectroscopic data.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Odor | Strong amine-like odor[2] |

| Molecular Formula | C₅H₁₄N₂ |

| Molecular Weight | 102.18 g/mol |

| Boiling Point | 116-118 °C |

| Density | 0.786 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.419 |

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for elucidating the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 6H | -N(CH₃)₂ |

| ~2.4 | Triplet | 2H | -CH₂-N(CH₃)₂ |

| ~2.6 | Triplet | 2H | -NH-CH₂- |

| ~2.4 | Singlet | 3H | -NH-CH₃ |

| ~1.1 (broad) | Singlet | 1H | -NH- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~36.5 | -NH-C H₃ |

| ~45.5 | -N(C H₃)₂ |

| ~52.0 | -NH-C H₂- |

| ~58.0 | -C H₂-N(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (weak, broad) | N-H Stretch | Secondary Amine (-NH) |

| 2970-2800 | C-H Stretch | Aliphatic C-H |

| ~1460 | C-H Bend | -CH₂- and -CH₃ |

| 1270-1020 | C-N Stretch | Aliphatic Amine |

The presence of a weak, broad peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The strong absorptions in the 2800-2970 cm⁻¹ region are due to the C-H stretching of the methyl and methylene (B1212753) groups. The C-N stretching vibrations are typically observed in the fingerprint region between 1020 and 1270 cm⁻¹.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide on the Structure and Bonding of N,N,N'-Trimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-Trimethylethylenediamine is a versatile aliphatic amine with significant applications in organic synthesis and coordination chemistry. This guide provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. Due to the absence of direct experimental structural data from X-ray crystallography or gas-phase electron diffraction in the available literature, this guide presents computationally derived geometric parameters to offer insights into the molecule's three-dimensional arrangement. Furthermore, detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are compiled and analyzed. This document also outlines a representative synthesis protocol and purification methods, providing a valuable resource for researchers utilizing this compound in their work.

Molecular Structure and Bonding

This compound, with the chemical formula C₅H₁₄N₂, is an unsymmetrically substituted ethylenediamine (B42938) derivative. Its structure features a tertiary amine group and a secondary amine group linked by an ethylene (B1197577) bridge. The presence of both a tertiary and a secondary amine within the same molecule imparts unique chemical properties, making it a valuable ligand and reagent.

Computed Geometric Parameters

In the absence of experimental crystallographic or gas-phase diffraction data for this compound, quantum chemical calculations provide a reliable estimation of its geometric parameters. The following table summarizes the calculated bond lengths and angles for the optimized geometry of the molecule. These values were obtained from computational chemistry databases and serve as a robust model for the molecule's structure.

| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |

| C1 - C2 | 1.53 | N1 - C1 - C2 | 111.5 |

| C1 - N1 | 1.46 | C1 - C2 - N2 | 112.0 |

| C2 - N2 | 1.47 | C1 - N1 - C3 | 110.9 |

| N1 - C3 | 1.46 | C1 - N1 - C4 | 110.9 |

| N1 - C4 | 1.46 | C3 - N1 - C4 | 108.5 |

| N2 - C5 | 1.46 | C2 - N2 - C5 | 112.1 |

| N2 - H | 1.01 | C2 - N2 - H | 109.5 |

| C - H (avg) | 1.09 | C5 - N2 - H | 109.5 |

Note: The atom numbering is as follows: (CH₃)₂N¹-C¹H₂-C²H₂-N²H(CH₃). C3 and C4 are the methyl carbons on N1, and C5 is the methyl carbon on N2. The presented data is based on computational models and should be considered as such in the absence of experimental verification.

The bonding in this compound is characterized by single covalent bonds between carbon, nitrogen, and hydrogen atoms. The nitrogen atoms possess lone pairs of electrons, which are responsible for the compound's basicity and its ability to act as a ligand in coordination complexes. The molecule is flexible, with rotation possible around the C-C and C-N single bonds, leading to various possible conformations.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.22 | Singlet | 6H |

| NCH₂CH₂N | ~2.41 - 2.44 | Multiplet | 2H |

| NCH₂CH₂N | ~2.64 | Multiplet | 2H |

| NHCH₃ | ~2.41 | Singlet | 3H |

| NH | ~1.66 | Singlet (broad) | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplet patterns for the ethylene bridge protons arise from their coupling to each other.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum in CDCl₃ shows distinct signals for each carbon environment:

| Assignment | Chemical Shift (ppm) |

| N(CH₃)₂ | ~45.5 |

| NCH₂CH₂N | ~50.0 |

| NCH₂CH₂N | ~58.0 |

| NHCH₃ | ~36.5 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound include:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300-3500 | N-H Stretch (secondary amine) | Medium |

| ~2970-2800 | C-H Stretch (alkane) | Strong |

| ~1460 | C-H Bend (alkane) | Medium |

| ~1040 | C-N Stretch | Medium |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrical ethylenediamines involves the alkylation of a suitable precursor. The following is a representative protocol based on literature procedures for similar compounds.

Reaction Scheme:

Materials:

-

2-Chloro-N-methylethylamine hydrochloride

-

Anhydrous dimethylamine (B145610)

-

Sodium hydroxide (B78521)

-

Anhydrous solvent (e.g., ethanol (B145695) or acetonitrile)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

A solution of 2-chloro-N-methylethylamine hydrochloride in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

An excess of anhydrous dimethylamine is slowly added to the solution. The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete reaction.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is treated with a concentrated aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and liberate the free amine.

-

The product is then extracted into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, dried over an anhydrous drying agent, and filtered.

-

The solvent is removed by distillation to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure. It is important to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. The fraction with the correct boiling point (116-118 °C at atmospheric pressure) is collected.[1]

NMR Sample Preparation

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the sample height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Visualizations

Molecular Structure

The following diagram illustrates the connectivity of atoms in this compound.

Caption: Ball-and-stick model of this compound.

Synthesis Workflow

The logical flow of the synthesis and purification process is depicted below.

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide has provided a detailed overview of the structure, bonding, and characterization of this compound. While experimental structural data remains elusive, computational models offer valuable insights into its molecular geometry. The provided spectroscopic data and experimental protocols serve as a practical resource for researchers working with this important chemical compound. Further experimental studies, particularly X-ray crystallography or gas-phase electron diffraction, would be invaluable in definitively determining its precise three-dimensional structure.

References

A Technical Guide to N,N,N'-Trimethylethylenediamine: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information regarding the fundamental physicochemical properties of N,N,N'-Trimethylethylenediamine, a key compound utilized in various chemical syntheses. Its applications include serving as a precursor in the synthesis of novel gemini (B1671429) surfactants and as an amine component for the in-situ formation of alpha-amino alkoxides[1].

Core Physicochemical Data

The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions and for characterization in analytical procedures.

| Property | Value |

| Molecular Formula | C5H14N2[1][2][3] |

| Molecular Weight | 102.18 g/mol [1][2][3] |

| CAS Number | 142-25-6[2][3] |

| Linear Formula | (CH3)2NCH2CH2NHCH3 |

Structural and Identification Overview

The relationship between the common name of the compound and its core identifiers is outlined in the diagram below. This visualization provides a clear logical flow from nomenclature to fundamental chemical properties.

Caption: Identification and core properties of this compound.

References

N,N,N'-Trimethylethylenediamine: A Technical Guide to Toxicity and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. N,N,N'-Trimethylethylenediamine is a hazardous chemical and should only be handled by trained personnel with appropriate personal protective equipment in a controlled laboratory setting.

Executive Summary

This compound (CAS No. 142-25-6) is a flammable and corrosive aliphatic amine. While widely used in chemical synthesis, publicly available quantitative toxicity data for this specific compound is notably scarce. This guide synthesizes the available safety information, primarily from Safety Data Sheets (SDS), and contextualizes it with the general toxicological properties of aliphatic amines. Due to the lack of specific experimental data, this document also provides detailed descriptions of the standard methodologies that would be employed to assess the key toxicological endpoints for this substance.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 142-25-6 | [1][2][3] |

| Molecular Formula | C5H14N2 | [1][2][3] |

| Molecular Weight | 102.18 g/mol | [1][2][3] |

| Appearance | Colorless, clear liquid | [1][4] |

| Boiling Point | 116-118 °C | [2] |

| Flash Point | 14 °C (closed cup) | [1] |

| Density | 0.786 g/mL at 25 °C | [5] |

Toxicological Data

A comprehensive review of publicly accessible databases and literature reveals a significant lack of quantitative toxicity data for this compound. The majority of available safety data sheets repeatedly state "no data available" for acute toxicity, skin/eye irritation, sensitization, mutagenicity, and carcinogenicity endpoints.[1][6]

Acute Toxicity

No quantitative data for oral, dermal, or inhalation acute toxicity (e.g., LD50 or LC50 values) for this compound have been identified in the reviewed literature.[1][7]

Skin Corrosion/Irritation

This compound is consistently classified as causing severe skin burns.[6] This classification is based on the general properties of aliphatic amines, which are known to be corrosive to skin tissue.[8] However, no specific in vivo or in vitro test results, such as Draize test scores or reconstructed human epidermis test data, were found.

Serious Eye Damage/Eye Irritation

The compound is classified as causing serious eye damage.[6] This is a common characteristic of corrosive aliphatic amines.[8] No specific ocular irritation study results are publicly available.

Respiratory or Skin Sensitization

There is no available data to classify the skin sensitization potential of this compound.[1]

Germ Cell Mutagenicity

No data is available regarding the mutagenic potential of this compound from standard assays such as the Ames test or in vitro/in vivo chromosomal aberration studies.[1]

Carcinogenicity

There are no available carcinogenicity studies for this compound.[1] The International Agency for Research on Cancer (IARC) has not classified this substance.[1]

Reproductive Toxicity

No data is available on the reproductive toxicity of this compound.[1]

Specific Target Organ Toxicity (STOT)

There is no data available for single or repeated exposure specific target organ toxicity.[1] However, based on its corrosive nature, it is known to be destructive to the tissues of the mucous membranes and upper respiratory tract upon exposure.[9]

Experimental Protocols

In the absence of specific study data for this compound, this section details the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be followed to determine its toxicological profile.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Typically, a single albino rabbit is used for the initial test.

-

Procedure: A 0.5 mL dose of the test substance is applied to a small patch of shaved skin (approximately 6 cm²). The area is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. If effects persist, observations can be extended up to 14 days.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 (none) to 4 (severe). A Primary Irritation Index is calculated. If a corrosive effect is observed (irreversible tissue damage), the test is terminated immediately.

-

Confirmation: If no corrosive effect is seen in the initial animal, the test is confirmed using two additional animals.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

-

Test System: Albino rabbits are the preferred species. The test is typically initiated with a single animal.

-

Procedure: A single dose (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to assess reversibility.

-

Scoring: Lesions are scored according to a standardized system. If a corrosive effect is noted, the study is terminated.

-

Confirmation: If the initial test does not show corrosion, the response is confirmed in up to two additional animals.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Test System: Mice (typically CBA/J strain) are used.

-

Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days. A control group is treated with the vehicle alone.

-

Endpoint Measurement: On day 6, the animals are injected with 3H-methyl thymidine (B127349) (or an alternative label). The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by scintillation counting.

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the control group. A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater.

Signaling Pathways and Mechanisms of Toxicity

There is no specific information available in the public domain regarding the detailed molecular mechanisms of toxicity or the signaling pathways affected by this compound. The primary mechanism of local toxicity (skin and eye damage) is attributed to its corrosive nature, which is a characteristic of many aliphatic amines. This corrosivity (B1173158) is due to their alkalinity, leading to saponification of fats and extraction of membrane lipids, resulting in cell death and tissue damage. Systemic toxicity mechanisms for this specific compound have not been elucidated.

Conclusion and Data Gaps

This compound is a hazardous chemical, classified as highly flammable and corrosive, causing severe skin burns and eye damage. This profile is consistent with the general toxicological properties of other short-chain aliphatic amines. However, a significant and critical data gap exists for nearly all quantitative toxicological endpoints. There is an urgent need for empirical data from standardized tests to accurately characterize the risk associated with this compound. Researchers and drug development professionals should exercise extreme caution and assume a high degree of hazard in the absence of definitive data. Future research should prioritize conducting studies according to OECD guidelines to fill these critical data gaps.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 142-25-6 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. echemi.com [echemi.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. echemi.com [echemi.com]

- 7. N,N,N-trimethyl ethylene diamine, 142-25-6 [thegoodscentscompany.com]

- 8. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]

- 9. This compound|CAS 142-25-6 [benchchem.com]

An In-depth Technical Guide to N,N,N'-Trimethylethylenediamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-Trimethylethylenediamine, a substituted diamine, has carved a niche for itself in the landscape of organic chemistry and drug discovery. While its discovery is not attributed to a single individual, its emergence in the early 20th century was a part of the broader exploration of substituted diamines.[1] This technical guide provides a comprehensive overview of this compound, detailing its historical context, synthesis methodologies, physicochemical properties, and key applications. The document includes detailed experimental protocols for its synthesis, quantitative data organized for clarity, and a visualization of its primary synthetic pathway.

Introduction

This compound (CAS No. 142-25-6) is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Structurally, it is an ethylenediamine (B42938) molecule with three methyl groups attached to its nitrogen atoms. This substitution pattern imparts unique properties, making it a valuable building block and reagent in various chemical transformations. Its utility spans from being a versatile ligand in coordination chemistry to a crucial intermediate in the synthesis of pharmaceuticals, including kinase inhibitors.[1]

Discovery and History

The precise origins of this compound are not well-documented under a single discoverer's name. Its synthesis and characterization fall within the broader scientific investigation into substituted diamines and their derivatives that took place in the early 20th century.[1] The development of synthetic methodologies for such compounds was driven by the burgeoning fields of organic synthesis and coordination chemistry. The most established and cost-effective method for its preparation involves the use of substituted chloroethane (B1197429) hydrochlorides and methylamines.[1] A notable example of this approach is the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine (B109427), a method referenced in a 1992 issue of the Journal of Medicinal Chemistry.[1] More recently, efforts have been made to develop more environmentally friendly synthetic routes.[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H14N2 | [2] |

| Molecular Weight | 102.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 116-118 °C | [2] |

| Density | 0.786 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.419 | [2] |

| Flash Point | 14 °C (57.2 °F) - closed cup | |

| Solubility | Soluble in water and many organic solvents |

Table 2: Spectral Data of this compound

| Technique | Data Summary |

| ¹H NMR | Spectral data available, detailed shifts can be found in chemical databases. |

| ¹³C NMR | Spectral data available, detailed shifts can be found in chemical databases. |

| Mass Spectrometry (MS) | m/z: 102 (M+), 72, 59, 44, 30. |

| Infrared (IR) Spectroscopy | Spectral data available in chemical databases. |

Synthesis and Experimental Protocols

The most common and industrially relevant synthesis of this compound involves the reaction of a substituted chloroethane hydrochloride with a methylamine derivative.[1] Below are detailed experimental protocols for the synthesis of a key precursor and the final compound.

Synthesis of β-Dimethylaminoethyl Chloride Hydrochloride (Precursor)

This procedure is adapted from a well-established method in Organic Syntheses, ensuring high reliability and reproducibility.

Reaction: (CH₃)₂NCH₂CH₂OH + SOCl₂ → (CH₃)₂NCH₂CH₂Cl·HCl + SO₂

Procedure:

-

Caution! This preparation should be conducted in a well-ventilated hood.

-

In a dry 1-liter flask equipped with a sealed mechanical stirrer, an efficient reflux condenser, and a 500-mL dropping funnel, place 290 g (2.44 moles) of thionyl chloride.

-

Cool the reaction flask in an ice bath.

-

Add 210 g (2.35 moles) of β-dimethylaminoethanol dropwise through the dropping funnel to the cooled thionyl chloride over a period of one hour. The reaction is highly exothermic, and there will be a copious evolution of sulfur dioxide.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture for another hour. The temperature of the mixture will be between 35–50 °C, and it will appear as a brown, semi-solid slush.

-

Transfer the entire contents of the reaction flask to a 2-liter beaker or wide-mouthed Erlenmeyer flask containing approximately 1 liter of absolute ethanol.

-

Heat the resulting brown solution to boiling on a hot plate. There will be a significant evolution of gases.

-

Filter the solution while hot to remove any insoluble material.

-

Cool the filtrate in a salt-ice bath to crystallize the product.

-

Collect the white crystals of β-dimethylaminoethyl chloride hydrochloride on a Büchner funnel and dry them in a vacuum desiccator over phosphorus pentoxide.

-

The expected yield of the pure product (melting point 201.5–203 °C) is 227–272 g (67–80%). An additional 33–69 g (10–20%) of the product can be obtained by concentrating the filtrate to one-third of its volume and cooling.

Environment-Friendly Synthesis of this compound

This protocol is based on a greener synthetic method described in patent literature, aiming for reduced waste and improved safety.[1]

Reaction: (CH₃)₂NCH₂CH₂Cl·HCl + 2CH₃NH₂ → (CH₃)₂NCH₂CH₂NHCH₃ + CH₃NH₃Cl

Procedure:

-

Add a 40% aqueous solution of methylamine to a reaction vessel.

-

Dropwise, add a 40-50% aqueous solution of N,N-dimethylaminoethyl chloride hydrochloride to the methylamine solution. The reaction temperature should be maintained between 0-40 °C.

-

Allow the reaction to proceed for 2-6 hours to obtain the reaction solution.

-

Connect the reaction vessel in series with a methylamine absorption device containing a dilute acid to capture any unreacted methylamine gas.

-

Slowly add an inorganic alkali solution (e.g., sodium hydroxide) to the reaction solution to neutralize the hydrochloride salt and liberate the free amine.

-

Separate the resulting organic phase from the aqueous (alkali water) phase.

-

Rectify the organic phase by distillation to obtain pure this compound. The boiling point is approximately 116-118 °C.

-

The aqueous phase can be concentrated to recover the alkali for reuse, minimizing waste.

Applications in Research and Development

This compound serves as a versatile tool in several areas of chemical and pharmaceutical science:

-

Ligand in Coordination Chemistry: The two nitrogen atoms of this compound can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes can have applications in catalysis and materials science.

-

Catalyst in Organic Synthesis: Due to its basic and nucleophilic nature, it can be used as a catalyst in various organic reactions, such as nucleophilic substitutions.

-

Intermediate in Pharmaceutical Synthesis: It is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its use as an intermediate for kinase inhibitors highlights its importance in modern drug discovery.[1]

-

Surfactant Synthesis: It is used as a precursor in the preparation of specialized surfactants, such as gemini (B1671429) surfactants.

Visualized Synthetic Pathway

The following diagram illustrates the primary synthetic route for this compound from N,N-dimethylaminoethyl chloride hydrochloride and methylamine.

References

A Technical Guide to the Natural Occurrence and Biological Significance of Methylated Polyamines and Their Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of naturally occurring methylated polyamines and related derivatives, shifting from the synthetically-derived N,N,N'-Trimethylethylenediamine to naturally occurring analogues of significant biological interest. The guide details their presence in various organisms, the analytical methodologies for their study, and their roles in key biological pathways.

Introduction to Naturally Occurring Methylated Polyamines

Polyamines are ubiquitous polycationic molecules essential for numerous cellular processes, including cell growth, differentiation, and stress response. While the primary polyamines—putrescine, spermidine, and spermine—are well-documented, a variety of their methylated derivatives also occur in nature. These modifications, primarily N-methylation, give rise to compounds with unique biological activities and metabolic fates.

One of the most significant classes of naturally occurring methylated polyamines is the N-methylated derivatives of putrescine, which serve as crucial precursors in the biosynthesis of various alkaloids in plants. For instance, N-methylputrescine is a key intermediate in the formation of nicotine (B1678760) and tropane (B1204802) alkaloids.[1][2] These alkaloids are of considerable interest to the pharmaceutical industry due to their wide range of pharmacological activities.[3]

Additionally, structural isomers of common polyamines, such as thermospermine (B1218049) (an isomer of spermine), play specific and critical roles in plant development, acting as phytohormones that regulate processes like vascular development and stress response.[4][5] This guide will delve into the natural occurrence, biosynthesis, biological functions, and analytical protocols for these important methylated and related polyamine derivatives.

Natural Occurrence and Quantitative Data

N-methylated polyamines are not universally distributed but are found in specific taxa, most notably in plants that produce certain types of alkaloids. The concentration of these compounds can vary significantly depending on the species, tissue type, and developmental stage.

| Compound | Organism(s) | Tissue/Location | Reported Concentration | Reference(s) |

| N-Methylputrescine | Nicotiana species (Tobacco) | Roots | Variable, precursor pool for nicotine | [1][2][6] |

| Solanaceae family | Roots and other tissues | Precursor for tropane alkaloids | [2][7] | |

| Thermospermine | Arabidopsis thaliana | Seedlings, Vascular tissues | Regulated by developmental cues | [4][5] |

| Widely found in plants | Various tissues | Plays a role in stress response | [5][8] | |

| Norspermidine & Norspermine | Marine phytoplankton | Thalassiosira pseudonana, Amphidinium carterae | Dominant polyamines in these species | [9][10] |

Note: Specific quantitative values for endogenous methylated polyamines are often dependent on the physiological state and are typically measured in relative terms or as part of metabolic flux analyses. The table reflects their established presence and role as metabolic intermediates.

Biosynthetic and Signaling Pathways

The biological significance of methylated polyamines and their isomers is rooted in their specific metabolic and signaling pathways.

Biosynthesis of N-Methylputrescine and Derived Alkaloids

In plants, N-methylputrescine is synthesized from putrescine via the action of Putrescine N-methyltransferase (PMT).[2][7] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine. This step is a critical control point, diverting putrescine from the general polyamine pool towards specialized secondary metabolism, namely the production of nicotine and tropane alkaloids.[1][2] The product, N-methylputrescine, is then oxidized by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which cyclizes to the N-methyl-Δ¹-pyrrolinium cation, a key precursor for these alkaloids.[11][12]

Thermospermine Signaling in Plant Vascular Development

Thermospermine acts as a plant growth regulator, notably in the suppression of xylem (water-conducting tissue) differentiation. Its synthesis is catalyzed by thermospermine synthase, encoded by the ACAULIS5 (ACL5) gene. The signaling pathway involves a complex interplay with the plant hormone auxin. High auxin levels promote xylem formation but also induce the expression of ACL5, leading to thermospermine production. Thermospermine then acts as a negative feedback signal by enhancing the translation of SUPPRESSOR OF ACAULIS5 51 (SAC51) family transcription factors. These SAC51 proteins, in turn, repress the expression of genes that are critical for xylem differentiation, thus preventing excessive vascular development.[5][13][14]

Experimental Protocols

The analysis of methylated and other polyamines in biological matrices requires sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.

General Workflow for Polyamine Analysis

A typical workflow for the analysis of polyamines from biological tissue involves extraction, derivatization (for HPLC-fluorescence), and instrumental analysis.

Detailed Methodology: Extraction and HPLC Analysis of Dansylated Polyamines

This protocol is adapted from methods described for the analysis of polyamines in plant tissues.[15]

1. Tissue Homogenization and Extraction:

-

Weigh approximately 100-200 mg of fresh plant tissue and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in 1 mL of 5% (v/v) cold perchloric acid (PCA).

-

Keep the homogenate on ice for 1 hour to precipitate proteins and other macromolecules.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the free polyamines.

2. Dansylation (Derivatization):

-

To 100 µL of the PCA extract, add 200 µL of a saturated sodium carbonate solution.

-

Add 200 µL of dansyl chloride solution (5 mg/mL in acetone).

-

Vortex the mixture and incubate in the dark at 60°C for 1 hour.

-

Add 100 µL of a proline solution (100 mg/mL) to remove excess dansyl chloride and vortex.

-

Incubate for 30 minutes in the dark at room temperature.

-

Extract the dansylated polyamines by adding 500 µL of toluene (B28343) and vortexing vigorously.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper toluene phase and evaporate it to dryness under a stream of nitrogen.

-

Re-dissolve the dried residue in 100-200 µL of methanol (B129727) for HPLC analysis.

3. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 365 nm and emission at 510 nm.

-

Quantification: Compare peak areas to those of known standards of derivatized polyamines (e.g., N-methylputrescine, spermidine, spermine, thermospermine).

LC-MS/MS for Underivatized Polyamine Analysis

For higher specificity and to avoid the derivatization step, LC-MS/MS is the method of choice.[16][17][18][19]

1. Extraction:

-

Extraction is performed as described above using an acid like perchloric acid or trichloroacetic acid (TCA).[18][20]

-

The supernatant can often be directly diluted in the initial mobile phase for injection, although a solid-phase extraction (SPE) cleanup step may be employed for complex matrices.[18]

2. LC-MS/MS Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column is often used for better retention of these polar compounds.

-

Mobile Phase: Typically consists of an aqueous component with an organic modifier (e.g., acetonitrile) and an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for each target polyamine and its isotopically labeled internal standard.

Conclusion and Future Directions

The study of naturally occurring methylated polyamines and their isomers is a burgeoning field with significant implications for drug development, agriculture, and human health. N-methylated polyamines serve as key branch-point metabolites leading to the synthesis of a vast array of pharmacologically active alkaloids. Understanding the regulation of their biosynthesis could open avenues for metabolic engineering to enhance the production of these valuable compounds. Furthermore, the distinct signaling roles of isomers like thermospermine in fundamental plant processes highlight the specificity that can be achieved through subtle structural modifications of polyamines.

Future research should focus on discovering novel methylated polyamines in a wider range of organisms, particularly in underexplored environments like marine ecosystems and the microbiome. Elucidating the direct signaling functions of these molecules, beyond their roles as metabolic intermediates, will be crucial. Advances in analytical techniques, particularly in mass spectrometry, will continue to drive these discoveries, enabling more sensitive and comprehensive profiling of the "polyamine-ome" and its intricate relationship with cellular function and organismal health.

References

- 1. Polyamines and plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Thermospermine modulates expression of auxin-related genes in Arabidopsis [frontiersin.org]

- 5. Thermospermine Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular evolution of N-methylputrescine oxidase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Thermospermine suppresses auxin-inducible xylem differentiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Separation and Quantitation of Polyamines in Plant Tissue by High Performance Liquid Chromatography of Their Dansyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mass-spec.stanford.edu [mass-spec.stanford.edu]

Spectroscopic Data of N,N,N'-Trimethylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N,N'-Trimethylethylenediamine, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 2.635 | s | 3H | N-CH ₃ |

| b | 2.440 | t | 2H | -N-CH ₂- |

| c | 2.41 | s | 6H | -N(CH ₃)₂ |

| d | 2.219 | t | 2H | -CH ₂-N(CH₃)₂ |

| e | 1.66 | br s | 1H | NH |

Note: Data acquired in CDCl₃ at 90 MHz.[1][2] Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 57.8 | -C H₂-N(CH₃)₂ |

| 49.5 | N-C H₂- |

| 45.4 | -N(C H₃)₂ |

| 36.1 | N-C H₃ |

Note: Data acquired in CDCl₃.[3][4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 - 3500 | Medium | N-H Stretch (Secondary Amine) |

| 2970 - 2800 | Strong | C-H Stretch (Alkyl) |

| 1465 | Medium | C-H Bend (CH₂ and CH₃) |

| 1260 - 1020 | Medium to Strong | C-N Stretch (Amine) |

Note: This is a generalized representation of the expected IR absorptions for a secondary and tertiary amine structure. The exact peak positions and intensities can be found on a measured spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 102 | 2.4 | [M]⁺ (Molecular Ion) |

| 58 | 100.0 | [CH₂=N(CH₃)₂]⁺ |

| 44 | 15.7 | [CH₂=NHCH₃]⁺ |

| 42 | 8.0 | [C₂H₄N]⁺ |

Note: The fragmentation of amines is characterized by the alpha-cleavage of a C-C bond adjacent to the nitrogen atom.[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, a typical acquisition would involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically run with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

FT-IR Spectroscopy (ATR)

-

Instrument Setup : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application : Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition : Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL).

-

Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Mass Spectrometry (MS) : The eluent from the GC is introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range of, for example, m/z 35-300.

-

Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for N,N,N'-Trimethylethylenediamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utilization of N,N,N'-Trimethylethylenediamine as a versatile reagent and catalyst in organic synthesis. This document includes detailed experimental protocols, quantitative data where available, and diagrams to illustrate reaction pathways and logical workflows.

Overview of Applications

This compound [(CH₃)₂NCH₂CH₂NHCH₃], a colorless to pale yellow liquid, is a versatile diamine with applications in various areas of organic synthesis.[1] Its utility stems from the presence of both a tertiary and a secondary amine group, imparting properties as a nucleophile, a base, and a ligand for metal complexes.[2]

Key applications include:

-

Nucleophilic Reagent: It can act as a primary nucleophile in substitution reactions.

-

Precursor for Surfactants and Functional Molecules: It serves as a building block for the synthesis of specialized molecules like gemini (B1671429) surfactants and α-amino alkoxides.[3][4][5]

-

Ligand in Coordination Chemistry: The diamine structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions and influencing the outcome of metal-catalyzed reactions.[2]

-

Tertiary Amine Catalyst: Like other tertiary amines, it can catalyze reactions such as the formation of polyurethane foams and the Baylis-Hillman reaction, primarily by activating reactants through nucleophilic attack.[1]

Application as a Nucleophilic Reagent in Substitution Reactions

This compound can be employed as a nucleophile in substitution reactions, for example, in the synthesis of substituted aromatic compounds.

Quantitative Data

While specific catalytic data is limited in the literature, a well-documented example of its use as a nucleophile is provided below. The yield for this specific reaction is not explicitly stated in the provided source, but the protocol details the successful synthesis of the target product.

| Reaction Type | Substrate | Reagent | Product | Solvent | Temperature | Time |

| Nucleophilic Substitution | 2-chloro-4-fluorobenzaldehyde (B1630644) | This compound | 2-(N'-(2-(dimethylamino)ethyl)-N'-methylamino)-4-fluorobenzaldehyde | N,N-Dimethylformamide | 100°C | 5.5 h |

Experimental Protocol: Synthesis of 2-(N'-(2-(dimethylamino)ethyl)-N'-methylamino)-4-fluorobenzaldehyde

Materials:

-

2-chloro-4-fluorobenzaldehyde

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Ice

-

Silica (B1680970) gel for column chromatography

-

Ethanol

-

Triethylamine

Procedure:

-

In a dry reaction flask, dissolve 2-chloro-4-fluorobenzaldehyde (686 mg) and potassium carbonate (956 mg, 6.93 mmol) in anhydrous N,N-dimethylformamide.

-

Add this compound (840 μL, 6.52 mmol) to the reaction mixture.

-

Heat the mixture to 100°C and stir for 5.5 hours.

-

After the reaction is complete, cool the mixture to room temperature and add ice water (20 mL). A yellow-brown precipitate may be observed.

-

Remove the precipitate by filtration.

-

Extract the filtrate with ethyl acetate and water to separate the organic layer.

-

Concentrate the organic layer under vacuum.

-

Purify the residue by silica gel column chromatography using a mobile phase of ethanol/triethylamine (1:0.05) to obtain the target product.

Reaction Workflow

Caption: Workflow for the synthesis of a substituted benzaldehyde.

Role as a Catalyst in Polyurethane Foam Production

Catalytic Cycle in Polyurethane Formation

The tertiary amine catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol (gelling) or by water (blowing).

Caption: General catalytic cycle for polyurethane foam formation.

Potential Application in the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, typically catalyzed by a nucleophilic tertiary amine or phosphine. While specific examples utilizing this compound are not well-documented in the literature, its structural similarity to other effective tertiary amine catalysts suggests its potential in this transformation.

General Mechanism of the Baylis-Hillman Reaction

The tertiary amine catalyst initiates the reaction by a Michael addition to the activated alkene, followed by an aldol-type addition to the aldehyde and subsequent elimination of the catalyst.

Caption: Mechanism of the tertiary amine-catalyzed Baylis-Hillman reaction.

Conclusion

This compound is a valuable and versatile diamine in organic synthesis. While its role as a nucleophilic reagent and a precursor for complex molecules is well-established with specific protocols, its application as a catalyst, particularly with comprehensive quantitative data, is an area that warrants further exploration. The general principles of tertiary amine catalysis in reactions like polyurethane formation and the Baylis-Hillman reaction provide a strong basis for investigating the specific efficacy of this compound in these and other transformations. Researchers are encouraged to consider this reagent for the development of novel synthetic methodologies.

References

Application Notes and Protocols: N,N,N'-Trimethylethylenediamine as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N,N'-Trimethylethylenediamine (TMEDA) as a versatile ligand in the formation of metal complexes. The content covers the synthesis, characterization, and potential applications of these complexes in catalysis and drug development, with detailed experimental protocols and data presented for key examples.

Introduction

This compound is a bidentate ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. Its chemical structure features both a secondary and a tertiary amine group, which imparts specific steric and electronic properties to the resulting metal complexes.[1] This structural feature allows for the fine-tuning of the reactivity and stability of the metal center, making TMEDA an attractive ligand for a variety of applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 142-25-6 | [2] |

| Molecular Formula | C₅H₁₄N₂ | [2] |

| Molecular Weight | 102.18 g/mol | [2] |

| Boiling Point | 116-118 °C | |

| Density | 0.786 g/mL at 25 °C | |

| Refractive Index | n20/D 1.419 |

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction and the choice of counter-ion can influence the coordination geometry and nuclearity of the final complex.

General Experimental Workflow for Metal Complex Synthesis

Caption: Generalized workflow for the synthesis of metal complexes.

Protocol 1: Synthesis of a Dichlorido(this compound)copper(II) Complex

This protocol is adapted from procedures for similar copper-diamine complexes.

Materials:

-

Copper(II) chloride (CuCl₂)

-

This compound

-

Ethanol

Procedure:

-

Dissolve copper(II) chloride (1 mmol) in 20 mL of ethanol in a round-bottom flask.

-

To this solution, add this compound (1 mmol) dropwise with constant stirring.

-

A color change and the formation of a precipitate should be observed.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL).

-

Dry the resulting complex under vacuum.

Characterization: The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy, and UV-Vis spectroscopy.

Protocol 2: Synthesis of trans-Diaquabis(this compound)nickel(II) Dichloride

This protocol is based on a published procedure.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 0.32 g (0.0013 mol) of NiCl₂·6H₂O in a minimal amount of ethanol.[3]

-

To this solution, add 0.27 g (0.0026 mol) of this compound.[3]

-

Reflux the reaction mixture for 18 hours.[3]

-

After cooling, a precipitate will form. Collect the solid by filtration.

-

Dissolve the solid in acetonitrile and grow crystals by slow vapor diffusion of diethyl ether into the acetonitrile solution.[3]

Characterization Data for [Ni(C₅H₁₄N₂)₂(H₂O)₂]Cl₂:

-

Elemental Analysis (Calculated for C₁₀H₃₂Cl₂N₄NiO₂): C: 32.46%; H: 8.72%; N: 15.15%.[3]

-

UV-Vis (in MeCN) λmax, nm (ε, M⁻¹cm⁻¹): 390 (24).[3]

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the structure and bonding in this compound metal complexes.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free this compound ligand in CDCl₃ shows characteristic signals for the different methyl and methylene (B1212753) protons. Upon coordination to a diamagnetic metal ion, these signals will shift, providing information about the binding mode of the ligand. For paramagnetic complexes, the signals will be significantly broadened and shifted.

¹H NMR Data for Free this compound: A representative ¹H NMR spectrum of the free ligand is available in the SpectraBase database.[4][5]

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to the metal center. Key vibrational bands to monitor include:

-